molecular formula C22H24N6O2 B14926089 N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926089
M. Wt: 404.5 g/mol
InChI Key: BLNSNBBUOVSXKI-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

The synthesis of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyridine intermediates, followed by their fusion and subsequent functionalization. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

N~4~-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.

    Pyrazole derivatives: Compounds with a pyrazole ring and various substituents, which may exhibit different reactivity and biological activities.

    Pyridine derivatives: Compounds with a pyridine ring and various functional groups, which can be used in different chemical and biological contexts.

The uniqueness of N4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-6-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1-ethyl-3-methylpyrazol-4-yl)-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-6-28-12-19(13(2)26-28)24-22(29)17-11-18(15-7-9-16(30-5)10-8-15)23-21-20(17)14(3)25-27(21)4/h7-12H,6H2,1-5H3,(H,24,29)

InChI Key

BLNSNBBUOVSXKI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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